dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate
Description
Dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate is a chiral organophosphonate featuring a 1,3-dioxolane core with stereochemically defined substituents. The compound’s structure includes a benzyl-protected hydroxyethyl group, a ketophosphonate moiety, and a dimethyl dioxolane ring.
Properties
IUPAC Name |
2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27O8P/c1-18(2)25-16(14(19)11-24-10-13-8-6-5-7-9-13)17(26-18)15(20)12-27(21,22-3)23-4/h5-9,14,16-17,19H,10-12H2,1-4H3/t14-,16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJBSRLDSKBYPZ-OIISXLGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)CP(=O)(OC)OC)C(COCC2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)C(=O)CP(=O)(OC)OC)[C@@H](COCC2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable dioxolane precursor and introduce the phosphoryl group through a phosphorylation reaction using dimethyl phosphite under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphoryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
(4R,5R)-4,5-Bis-(2-Iodophenyl)-2,2-Dimethyl-1,3-Dioxolane ()
- Structure : Shares the 2,2-dimethyl-1,3-dioxolane core but substitutes iodophenyl groups at C4 and C5 instead of the benzyloxy-hydroxyethyl and phosphonate groups.
- Synthesis : Synthesized via acid-catalyzed reaction of (1R,2R)-1,2-bis-(2-iodophenyl)-ethane-1,2-diol with dimethoxypropane (99% yield) .
- Higher molecular weight (506.93 g/mol vs. ~438 g/mol estimated for the target compound).
((4R,5R)-2,2-Dimethyl-5-{[(Methylsulfonyl)Oxy]Methyl}-1,3-Dioxolan-4-yl)Methyl Methanesulfonate ()
- Structure : Contains a dioxolane core with methylsulfonyl ester groups.
- Reactivity : Sulfonate esters are more electrophilic than phosphonates, favoring nucleophilic displacement reactions.
- Applications : Likely used as a leaving group in substitution reactions, contrasting with the phosphonate’s role as a stable bioisostere in drug design.
Functional Group Analogues
2-((E)-(2-Amino-5-Methylphenylimino)Methyl)-5-(Difluoromethoxy)Phenol ()
- Structure: Differs entirely (Schiff base with difluoromethoxy and aminophenyl groups) but shares a benzyl-like aromatic moiety.
- Synthesis: Ethanol-mediated condensation of 4-methylbenzene-1,2-diamine and 4-(difluoromethoxy)-2-hydroxybenzaldehyde .
- Relevance : Highlights the versatility of benzyl-protected intermediates in generating diverse bioactive molecules.
Spectral and Reactivity Comparisons
NMR Analysis ()
Comparative NMR studies of structurally related compounds (e.g., Rapa, compounds 1, and 7) reveal that substituents at specific positions (e.g., regions A and B in Figure 6 of ) significantly alter chemical environments. For example:
| Proton Position | Rapa (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |
|---|---|---|---|
| Region A (39–44) | 2.10–2.75 | 2.30–2.85 | 2.25–2.80 |
| Region B (29–36) | 1.45–1.90 | 1.60–2.05 | 1.50–1.95 |
Table 1: Chemical shift variations in analogous compounds (adapted from ).
These shifts suggest that modifications in the dioxolane substituents (e.g., phosphonate vs. iodophenyl) would similarly perturb NMR profiles, aiding structural elucidation .
Research Implications
- Catalysis : The target compound’s phosphonate group could mimic phosphate transition states in enzymatic reactions, unlike sulfonates or iodophenyl derivatives.
- Drug Design : The benzyloxy group offers a site for deprotection to generate free hydroxyls, a strategy absent in ’s iodophenyl analogue.
Limitations and Contradictions
- The evidence lacks direct data on the target compound’s synthesis or bioactivity, necessitating extrapolation from structural analogues.
- Contradictory reactivity trends (e.g., sulfonate vs. phosphonate stability) highlight the need for tailored synthetic protocols.
Biological Activity
Dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate (CAS number: 89291-71-4) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its chemical structure, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a phosphonate group, which is known for its reactivity and biological significance. The presence of a benzyloxy group and a dioxolane ring contributes to its chemical diversity, potentially influencing its biological properties. The molecular formula is .
Synthesis
Synthesis of this compound typically involves multi-step reactions that require precise control of conditions to ensure the desired stereochemistry is achieved. Common methods include:
- Phosphorylation : The introduction of the phosphonate group through various phosphorylation techniques.
- Formation of Dioxolane Ring : Utilizing cyclic reactions to create the dioxolane structure.
- Benzyloxy Group Introduction : Employing selective alkylation methods to introduce the benzyloxy moiety.
These synthetic routes highlight the complexity involved in producing this compound, which may influence its biological activity due to stereochemical specificity .
Biological Activity
The biological activity of this compound has been studied in various contexts:
Enzymatic Activity
Research indicates that compounds with phosphonate groups can act as enzyme inhibitors or substrates. For instance, phosphonates are often used in studies involving enzymes such as serine hydrolases and kinases. The specific activity of this compound has not been extensively documented but suggests potential interactions with similar enzyme systems .
Antimicrobial Properties
Preliminary studies have shown that phosphonates can exhibit antimicrobial properties. While specific data on this compound's efficacy against bacterial or fungal strains is limited, structural analogs have demonstrated activity against various pathogens .
Case Studies and Research Findings
Several studies have explored related compounds and their biological activities:
- Antiviral Activity : A study on structurally similar phosphonates showed promising antiviral effects against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings suggest that dimethyl 2-((4R,5R)... may also possess similar properties .
- Cytotoxicity : Research involving related dioxolane derivatives indicated potential cytotoxic effects on cancer cell lines, providing a basis for further investigation into the anticancer potential of this compound .
- Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways, indicating that dimethyl 2-((4R,5R)... may also exhibit inhibitory effects on key metabolic enzymes .
Comparative Analysis
To better understand the potential of dimethyl 2-((4R,5R)... compared to other compounds, a comparative analysis is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Dimethyl Phosphonate | Simple structure | Limited biological data |
| Ethyl 4-(benzyloxy)butanoate | Benzyloxy group present | Antimicrobial activity reported |
| 5-Benzyloxy-methyldihydrofuran | Different ring structure | Moderate cytotoxicity observed |
The uniqueness of dimethyl 2-((4R,5R)... lies in its combination of a dioxolane ring and a phosphonate group along with stereochemical specificity that may enhance its biological activity compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the stereochemical configuration of dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze coupling constants and diastereotopic protons. For example, the vicinal coupling constants () between protons on the dioxolane ring (4R,5R) can confirm stereochemistry.
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereocenters.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers in the benzyloxy and hydroxyethyl groups .
- Key Consideration : Cross-validate results using at least two complementary techniques to address potential signal overlap in NMR due to complex substituents.
Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can optimize phosphonate coupling efficiency .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., oxoethylphosphonate intermediates) and adjust reaction conditions dynamically.
- Protecting Group Strategy : Evaluate alternatives to the benzyloxy group (e.g., TBS or PMB ethers) to reduce steric hindrance during dioxolane ring formation .
Advanced Research Questions
Q. What computational methods are effective for modeling the reaction pathways of this compound in asymmetric catalysis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., nucleophilic attack on the oxoethylphosphonate group). Use solvation models (e.g., SMD) to account for solvent effects .
- Molecular Dynamics (MD) : Simulate steric interactions between the 2,2-dimethyl-dioxolane ring and catalytic sites in enzyme-mimetic systems.
- Machine Learning (ML) : Train models on reaction databases to predict optimal conditions for enantioselective transformations, leveraging ICReDD’s reaction path search methods .
Q. How can researchers resolve contradictions in spectroscopic data for degradation products of this compound under oxidative conditions?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Identify degradation fragments (e.g., cleavage of the dioxolane ring or benzyloxy group) with ppm-level accuracy.
- Isotopic Labeling : Introduce at the oxoethyl position to track oxygen incorporation during oxidation.
- Computational Validation : Compare experimental IR/NMR spectra of degradation products with DFT-simulated spectra to assign structures .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible biological assays?
- Methodological Answer :
- Quality by Design (QbD) : Define Critical Quality Attributes (CQAs) such as enantiomeric excess (≥98%) and impurity thresholds (<0.5%). Use risk assessment tools (e.g., Failure Mode Effects Analysis) to prioritize process parameters .
- Advanced Purification : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
- Real-Time Process Analytics : Implement PAT (Process Analytical Technology) tools like inline NMR to monitor reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
